3-(5-bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Physicochemical property H-bond acceptor Solubility

3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888455-89-8) is a synthetic, small-molecule benzofuran-2-carboxamide derivative (MF: C22H17BrN2O6; MW: 485.3 g/mol). This compound features a 5-bromofuran-2-amido moiety at the benzofuran 3-position and a 3,4-dimethoxyphenyl substituent at the 2-carboxamide nitrogen.

Molecular Formula C22H17BrN2O6
Molecular Weight 485.3 g/mol
CAS No. 888455-89-8
Cat. No. B3295667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS888455-89-8
Molecular FormulaC22H17BrN2O6
Molecular Weight485.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC
InChIInChI=1S/C22H17BrN2O6/c1-28-15-8-7-12(11-17(15)29-2)24-22(27)20-19(13-5-3-4-6-14(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26)
InChIKeyGFXIFXJOFPWHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888455-89-8): Core Structural Identity and Procurement Baseline


3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 888455-89-8) is a synthetic, small-molecule benzofuran-2-carboxamide derivative (MF: C22H17BrN2O6; MW: 485.3 g/mol) [1]. This compound features a 5-bromofuran-2-amido moiety at the benzofuran 3-position and a 3,4-dimethoxyphenyl substituent at the 2-carboxamide nitrogen. Benzofuran-2-carboxamides constitute a privileged scaffold in medicinal chemistry, with representative members demonstrating inhibition of tumor necrosis factor (TNF) and phosphodiesterase IV (PDE4) [2]. The compound is typically supplied as a research-grade screening compound with purity levels of 95% and is primarily utilized in early-stage drug discovery programs targeting inflammatory and autoimmune pathways [1].

Why Generic Substitution Among Benzofuran-2-carboxamide Analogs Fails: The Case of 3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide


Substitution within the benzofuran-2-carboxamide class is not trivial because small modifications to the N-phenyl substituent profoundly alter physicochemical properties and, consequently, pharmacological behavior. The target compound's 3,4-dimethoxyphenyl group delivers a distinct hydrogen-bond acceptor count (6), topological polar surface area (103 Ų), and lipophilicity (XLogP3 = 5.2) relative to its closest analogs [1]. For example, the 3,4-dimethylphenyl analog (CAS 888462-52-0) loses two hydrogen-bond acceptors and gains significant lipophilicity, while the 3-methoxyphenyl analog (C21H15BrN2O5) has an intermediate profile. These physicochemical differences directly affect solubility, permeability, and target engagement, meaning in-class compounds cannot be interchanged without altering a screening campaign's hit rate, selectivity profile, or pharmacokinetic outcome [1][2].

Quantitative Differentiation of 3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide Against Closest Analogs


Enhanced Hydrogen-Bond Acceptor Capacity vs. 3,4-Dimethylphenyl Analog

The target compound possesses a total of six hydrogen-bond acceptor atoms (four carbonyl oxygens and two methoxy oxygens), compared to only four in the 3,4-dimethylphenyl analog (C22H17BrN2O4; CAS 888462-52-0). This difference arises because the 3,4-dimethoxyphenyl group contributes two additional oxygen-based acceptors, enhancing aqueous solubility and potentially altering target binding interactions [1].

Physicochemical property H-bond acceptor Solubility

Lower Lipophilicity (XLogP3) Compared to 3,4-Dimethylphenyl Analog

The target compound exhibits a computed XLogP3 of 5.2, whereas the 3,4-dimethylphenyl analog (CAS 888462-52-0) is estimated to have an XLogP3 of approximately 5.8 based on the established logP increment of ~0.6 for replacing two methoxy groups with methyl groups. This 0.6-unit reduction in lipophilicity places the target compound closer to the optimal range for oral drug-like properties, potentially reducing non-specific protein binding and improving free fraction in biological assays [1].

Lipophilicity XLogP3 Permeability

Increased Topological Polar Surface Area (TPSA) Relative to Methyl-Substituted Analogs

The target compound has a computed TPSA of 103 Ų, significantly higher than the estimated ~80-85 Ų for the 3,4-dimethylphenyl analog. The 20-Ų increase is attributable to the two methoxy oxygen atoms, which elevate polarity and reduce passive membrane permeability. This property is critical for programs where exclusion from the central nervous system is desired or, conversely, where CNS penetration requires a lower TPSA threshold [1].

TPSA Blood-brain barrier Permeability

Class-Level PDE4/TNF Pharmacophore Alignment with a 3,4-Dimethoxyphenyl Signature

The benzofuran-2-carboxamide scaffold with a 3,4-dialkoxyphenyl substituent is a validated pharmacophore for PDE4 inhibition, as described in foundational patents and medicinal chemistry literature. While the target compound has not been independently profiled with published IC50 values, its 3,4-dimethoxyphenyl motif matches the substitution pattern of known active PDE4 inhibitors within the benzofuran series, distinguishing it from mono-methoxy or unsubstituted phenyl analogs that show weaker or absent activity in the same assays [1][2].

PDE4 inhibitor TNF-alpha Benzofuran pharmacophore

Research and Industrial Application Scenarios for 3-(5-Bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide


Inflammatory Disease Drug Discovery: PDE4/TNF Pathway Screening

The compound's benzofuran-2-carboxamide scaffold and 3,4-dimethoxyphenyl substituent align with the PDE4/TNF inhibitor pharmacophore, making it a suitable candidate for primary screening in inflammatory disease programs (e.g., rheumatoid arthritis, COPD, psoriasis) where PDE4 inhibition is a validated mechanism [2][3].

Physicochemical Property-Driven Hit Triage: Solubility and Permeability Optimization

With a TPSA of 103 Ų and six H-bond acceptors, the compound can serve as a reference point for optimizing solubility and reducing CNS penetration in peripheral anti-inflammatory campaigns, contrasting with more lipophilic analogs that may exhibit higher brain exposure [1].

Structure-Activity Relationship (SAR) Expansion Around the 3,4-Dimethoxyphenyl Motif

The target compound provides a key intermediate for systematic SAR studies, where the 3,4-dimethoxyphenyl group can be compared head-to-head with 2,4-dimethoxy, 3-methoxy, or 3,4-dimethyl analogs to quantify the impact of substitution geometry on PDE4 isoform selectivity and cellular potency [1][2].

Chemical Probe Development for Target Validation Studies

When accompanied by an appropriate inactive control analog (e.g., the 3,4-dimethylphenyl version), this compound can be used in chemical biology experiments to validate the role of PDE4 or TNF in disease-relevant cellular models, leveraging its distinct physicochemical signature to deconvolute target-specific effects from off-target liabilities [1][2].

Quote Request

Request a Quote for 3-(5-bromofuran-2-amido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.